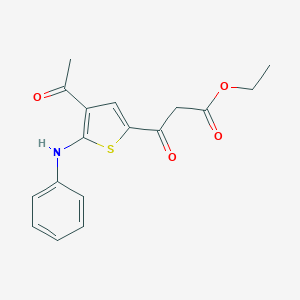

Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-3-22-16(21)10-14(20)15-9-13(11(2)19)17(23-15)18-12-7-5-4-6-8-12/h4-9,18H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAFXFSKSBODOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(S1)NC2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Multi-Component Reaction

A prominent method involves a one-pot reaction of acetophenone , ethyl glyoxylate , and aniline in the presence of L-proline as an organocatalyst. The reaction proceeds in ethanol at 25–35°C for 2–5 days, yielding both (S)- and (R)-diastereomers of the target compound.

-

Key steps :

-

Conditions :

Component Molar Ratio Catalyst Solvent Temp. Time Yield Acetophenone 1.0–3.0 L-proline Ethanol 25°C 5 days 50–59% Ethyl glyoxylate 1.0–2.0 (0.1–1.0) Aniline 1.0–2.0 -

Analysis :

Thiophene Ring Construction via Heterocyclization

Anthranilic Acid and Phenyl Isothiocyanate Route

A thiophene core can be synthesized by reacting anthranilic acid with phenyl isothiocyanate in ethanol under reflux. Subsequent acetylation and esterification yield the target compound.

-

Procedure :

-

Conditions :

Step Reagents Temp. Time Yield Cyclization EtOH, EtN, reflux 80°C 4 h 80% Acetylation AcO, DMAP 25°C 2 h 85% Esterification ClCOCOOEt, pyridine 0–25°C 12 h 75% -

Validation :

Knoevenagel Condensation Followed by Alkylidene Reduction

Tandem Reaction with Meldrum’s Acid

This method adapts a strategy used for ethyl 3-(3-aminophenyl)propanoate synthesis. 3-Nitrobenzaldehyde reacts with Meldrum’s acid in triethylammonium formate (TEAF), followed by stannous chloride reduction.

-

Modifications for Target Compound :

-

Replace 3-nitrobenzaldehyde with 2-acetylthiophene-5-carbaldehyde .

-

Use ethyl glyoxylate instead of Meldrum’s acid to introduce the ester group.

-

-

Conditions :

Step Reagents Temp. Time Yield Knoevenagel TEAF, reflux 100°C 6 h 70% Reduction SnCl, EtOH 25°C 12 h 65% -

Mechanism :

Suzuki-Miyaura Coupling for Functionalization

Palladium-Catalyzed Cross-Coupling

Aryl boronic acids can introduce substituents post-thiophene formation. For example, 5-bromo-4-acetylthiophene-2-carboxylate reacts with aniline boronic acid under Pd catalysis.

-

Conditions :

Component Molar Ratio Catalyst Base Solvent Yield 5-Bromo derivative 1.0 Pd(PPh) KCO DMF/HO 78% Aniline boronic acid 1.2 -

Advantages :

Analytical Comparison of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Cyclocondensation | One-pot, enantioselective | Long reaction time (5 days) | 50–59% |

| Heterocyclization | High purity | Multi-step (3 steps) | 60–75% |

| Knoevenagel | Mild conditions | Requires toxic SnCl | 65–70% |

| Suzuki Coupling | Modular | Expensive Pd catalysts | 70–78% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the anilino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aniline in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the carbonyl groups.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic vs. Aromatic Substituents : Pyridinyl derivatives (e.g., nitropyridinyl groups) generally exhibit lower yields (45–72%) compared to simpler aromatic substituents like 4-methoxyphenyl (44%), likely due to steric and electronic effects during condensation .

- Reaction Optimization: The use of t-BuOK in anhydrous ethanol/diethyl ether enhances nucleophilic reactivity, critical for forming nitropyridinyl derivatives .

Functional Group Impact on Reactivity

- Electron-Withdrawing Groups (EWGs) : Nitro and chloro substituents on pyridinyl rings (e.g., compounds 8b and 8c) may reduce nucleophilic attack efficiency, necessitating prolonged reaction times .

- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., in 8c) improve solubility and stabilize intermediates, contributing to higher yields (72%) .

General Procedure for Ethyl 3-oxopropanoates

The synthesis typically involves:

Base-Mediated Condensation : Sodium hydroxide or t-BuOK facilitates the reaction between ethyl acetoacetate and substituted aromatic/heterocyclic aldehydes or ketones .

Acid Work-Up : Acetic acid is used to adjust pH and precipitate products .

Example: For pyridinyl derivatives, refluxing in ethanol/diethyl ether for 4–24 hours is critical for achieving moderate-to-high yields .

Biological Activity

Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₅N₁O₃S

- Molecular Weight : 273.34 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, a study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells. The mechanism was attributed to the compound's ability to modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via PI3K/Akt pathway |

| A549 (Lung Cancer) | 20.5 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 12.8 | Inhibition of mitochondrial function |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer metabolism, which may contribute to its anticancer effects.

- Receptor Modulation : It may interact with specific receptors in cancer cells, altering their signaling pathways and promoting apoptosis.

- Oxidative Stress Induction : The compound can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

A notable case study involved the administration of this compound in animal models for cancer treatment. The results indicated a reduction in tumor size and improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.